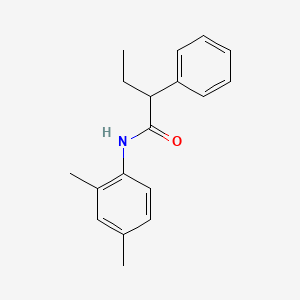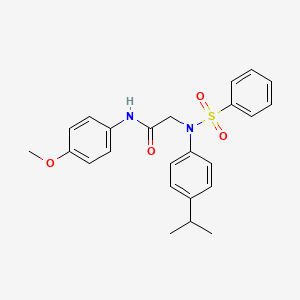![molecular formula C24H18ClNO4 B5206523 4-[5-chloro-2-(2-phenoxyethoxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5206523.png)
4-[5-chloro-2-(2-phenoxyethoxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[5-chloro-2-(2-phenoxyethoxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one, also known as CPOB, is a synthetic compound that has been studied for its potential applications in scientific research. CPOB is a member of the oxazolone family of compounds and has been shown to have a variety of interesting properties that make it a promising candidate for further study.
Wirkmechanismus
The exact mechanism of action of 4-[5-chloro-2-(2-phenoxyethoxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one is not fully understood, but it is thought to act on several different pathways in the body. One proposed mechanism of action is that 4-[5-chloro-2-(2-phenoxyethoxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one may act as an antioxidant, protecting cells from oxidative stress and damage. Additionally, 4-[5-chloro-2-(2-phenoxyethoxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one may act on the immune system, modulating the inflammatory response and reducing inflammation.
Biochemical and Physiological Effects:
4-[5-chloro-2-(2-phenoxyethoxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one has been shown to have a variety of biochemical and physiological effects in animal models. For example, 4-[5-chloro-2-(2-phenoxyethoxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one has been shown to increase the levels of several different neurotransmitters in the brain, including dopamine and serotonin. Additionally, 4-[5-chloro-2-(2-phenoxyethoxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one has been shown to reduce the levels of inflammatory cytokines in the brain, suggesting that it may have anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-[5-chloro-2-(2-phenoxyethoxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one in lab experiments is that it is a synthetic compound that can be easily synthesized in large quantities. Additionally, 4-[5-chloro-2-(2-phenoxyethoxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one has been shown to have a variety of interesting properties that make it a promising candidate for further study. However, one limitation of using 4-[5-chloro-2-(2-phenoxyethoxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one in lab experiments is that its exact mechanism of action is not fully understood, which may make it difficult to design experiments to test its effects.
Zukünftige Richtungen
There are several potential future directions for research on 4-[5-chloro-2-(2-phenoxyethoxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one. One area of interest is the potential applications of 4-[5-chloro-2-(2-phenoxyethoxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one in the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of 4-[5-chloro-2-(2-phenoxyethoxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one and to identify the specific pathways and targets that it acts on. Finally, additional studies are needed to determine the safety and efficacy of 4-[5-chloro-2-(2-phenoxyethoxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one in humans.
Synthesemethoden
The synthesis of 4-[5-chloro-2-(2-phenoxyethoxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one is a multi-step process that involves the reaction of several different chemical compounds. The first step in the synthesis involves the reaction of 2-phenoxyethanol with chloroacetyl chloride to form 2-(2-chloroacetylphenoxy)ethanol. This compound is then reacted with 5-chloro-2-formylbenzoic acid to form the intermediate compound 4-[5-chloro-2-(2-phenoxyethoxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one.
Wissenschaftliche Forschungsanwendungen
4-[5-chloro-2-(2-phenoxyethoxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a variety of interesting properties that make it a promising candidate for further study. For example, 4-[5-chloro-2-(2-phenoxyethoxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one has been shown to have neuroprotective effects in animal models of Parkinson's disease and stroke. Additionally, 4-[5-chloro-2-(2-phenoxyethoxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one has been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory conditions such as multiple sclerosis.
Eigenschaften
IUPAC Name |
(4Z)-4-[[5-chloro-2-(2-phenoxyethoxy)phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClNO4/c25-19-11-12-22(29-14-13-28-20-9-5-2-6-10-20)18(15-19)16-21-24(27)30-23(26-21)17-7-3-1-4-8-17/h1-12,15-16H,13-14H2/b21-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZANSYIWERXYQRK-PGMHBOJBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=C(C=CC(=C3)Cl)OCCOC4=CC=CC=C4)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=N/C(=C\C3=C(C=CC(=C3)Cl)OCCOC4=CC=CC=C4)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-[[5-chloro-2-(2-phenoxyethoxy)phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-{2-[2-(2,3-dichlorophenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate](/img/structure/B5206461.png)
![N-[2-(benzylamino)-1-(2-nitro-9H-fluoren-9-ylidene)-2-oxoethyl]benzamide](/img/structure/B5206463.png)
![1-(2,5-dimethoxyphenyl)-5-{[(4-methoxyphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5206477.png)
![11-(2-chlorophenyl)-3,3-dimethyl-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5206488.png)
![1-[(2-methoxyphenoxy)acetyl]-4-(phenylsulfonyl)piperazine](/img/structure/B5206492.png)
![2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5206507.png)
![N-{1-[1-(cyclopentylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(2-methylphenyl)urea](/img/structure/B5206515.png)
![6-({[4-(acetylamino)phenyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5206518.png)
![4-benzyl-1-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5206531.png)
![2-(5-{2-[(2-chlorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B5206538.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5206546.png)